molecular formula C26H34N4O3 B2534793 N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922119-55-9

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2534793
CAS No.: 922119-55-9
M. Wt: 450.583
InChI Key: VHEHCGLMPQRKCE-UHFFFAOYSA-N
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Description

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound offered as a high-purity chemical reagent for research and development purposes. This molecule is characterized by a complex structure that incorporates several pharmaceutically relevant motifs, including a 1,2,3,4-tetrahydroquinoline group, a pyrrolidine ring, and an ethanediamide (oxalamide) linker connecting to a 2-methoxy-5-methylaniline moiety. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The integration of a pyrrolidine ring, a common feature in bioactive molecules and catalysts, further enhances the compound's potential as a versatile scaffold . The ethanediamide functional group is a robust linker often used in drug discovery to control molecular conformation and engage in specific hydrogen-bonding interactions with biological targets. While the specific mechanism of action for this compound is not established, its structural components suggest potential for application in early-stage drug discovery research, particularly in the synthesis of more complex molecules or as a building block in the development of targeted chemical libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-18-8-11-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-13-4-5-14-30)20-9-10-22-19(16-20)7-6-12-29(22)2/h8-11,15-16,23H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEHCGLMPQRKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide likely involves multiple steps, including the formation of the tetrahydroquinoline and pyrrolidine rings, followed by their coupling with the ethanediamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, would be crucial for each step.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups may be susceptible to oxidation under appropriate conditions.

    Reduction: The tetrahydroquinoline ring can be reduced to its corresponding dihydro or fully saturated form.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be tailored to each specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the tetrahydroquinoline ring could yield a fully saturated amine.

Scientific Research Applications

Structural Features

The compound features a unique structure that includes:

  • A methoxy group.
  • A methyl group.
  • A tetrahydroquinoline moiety.
  • A pyrrolidine group.

These structural elements contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, a related compound demonstrated high levels of antimitotic activity against human tumor cells, achieving mean GI50/TGI values of 15.72/50.68 μM in National Cancer Institute (NCI) protocols . This suggests that the compound may inhibit cancer cell proliferation through various mechanisms.

Neuroprotective Effects

The tetrahydroquinoline structure is known for its neuroprotective properties. Research indicates that derivatives of this compound could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The interaction with specific molecular targets involved in neuroinflammation and apoptosis pathways could provide therapeutic benefits .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. The presence of functional groups allows for interactions with enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases. In silico docking studies suggest that modifications to the compound may enhance its potency as a 5-lipoxygenase inhibitor, which is relevant for treating conditions like asthma and arthritis .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a derivative of this compound demonstrated effective inhibition of tumor growth in vitro and in vivo models. The results indicated a significant reduction in tumor size compared to control groups when administered at specified dosages over a treatment period .

Case Study 2: Neuroprotective Potential
In a model simulating neurodegeneration, the compound exhibited protective effects on neuronal cells against oxidative stress-induced damage. This was measured through cell viability assays and markers of apoptosis, suggesting its potential role in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The compound is compared below with three analogs, focusing on structural variations and inferred physicochemical properties:

Compound Core Structure Aryl Substituent Heterocyclic Group Molecular Weight (g/mol) Key Features
Target Compound Ethanediamide 2-Methoxy-5-methylphenyl 1-Methyltetrahydroquinoline, Pyrrolidine ~522 (estimated) Enhanced CNS penetration due to tetrahydroquinoline; moderate lipophilicity
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide Ethanediamide 5-Chloro-2-methoxyphenyl 1-Methyldihydroindole, Piperazine ~552 (ChemSpider ID: 922068-69-7) Higher logP (due to Cl); piperazine enhances solubility via basic nitrogen
5-Substituted Tetrahydronaphthalen-2-yl Methyl Derivatives Tetrahydronaphthalene None (alcohol substituent) Tetrahydro-2H-pyran ~278 (reported) Focus on hydroxyl-protection chemistry; lower molecular weight
Thelepamide Analogs (2a-d) Oxazolidinone Variable Thioether-linked octenyl ~300–350 (estimated) Marine-derived; unique ketide-amino acid hybrid structure

Physicochemical and Pharmacological Implications

  • Heterocyclic Impact: Pyrrolidine (5-membered, one N) offers less conformational flexibility than piperazine (6-membered, two N), affecting receptor binding kinetics. Tetrahydroquinoline’s fused ring system may enhance blood-brain barrier penetration relative to dihydroindole .
  • Stereochemical Considerations : Thelepamide analogs () demonstrate how stereochemistry influences NMR shifts and bioactivity—a factor critical for the target compound’s chiral centers .

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of methoxy and methyl groups on the phenyl ring, as well as tetrahydroquinoline and piperazine moieties. The synthesis typically involves several key steps:

  • Formation of Tetrahydroquinoline Intermediate : Cyclization of an appropriate precursor.
  • Attachment of the Piperazine Group : Nucleophilic substitution reactions introduce the piperazine moiety.
  • Coupling with Methoxy-Methylphenyl Group : Final amide bond formation completes the synthesis .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including:

  • Enzymes and Receptors : The compound may modulate the activity of various receptors, particularly those related to dopamine signaling pathways.
  • Cell Signaling Pathways : It potentially influences pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. Notably, its structural components may enhance its efficacy against specific types of tumors .

Case Studies

  • Dopamine D4 Receptor Interaction : A study highlighted that compounds with similar structural motifs act as selective ligands for the dopamine D4 receptor (D4R), which plays a crucial role in cognitive functions. These compounds exhibited significant activity in enhancing cognitive performance in animal models .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the tetrahydroquinoline structure can significantly impact biological activity, particularly regarding receptor selectivity and potency .

Comparative Analysis

Compound NameBiological ActivityReference
N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamideModerate antimicrobial activity
N'-(2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamideSignificant anticancer effects

Q & A

Q. What are the common synthetic routes for synthesizing this ethanediamide derivative?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting a tetrahydroquinoline-pyrrolidine ethylamine intermediate with ethanedioic acid derivatives under coupling agents like EDCI/HOBt .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, monitored by TLC . Yield optimization often requires iterative adjustments in solvent polarity and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methoxy and methyl groups on the phenyl ring and the tetrahydroquinoline-pyrrolidine moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement of crystallographic data .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition assays : Test against targets like falcipain (for antimalarial potential) using fluorogenic substrates .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Solubility and stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers .

Advanced Research Questions

Q. How can reaction yields be optimized using computational or heuristic methods?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading) to identify critical factors .
  • Bayesian Optimization : Machine learning models predict optimal conditions (e.g., solvent ratio, reaction time) from sparse datasets .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability of sensitive steps (e.g., iodine-mediated cyclization) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR Analysis : Detect rotational barriers in amide bonds or restricted pyrrolidine conformers .
  • DFT Calculations : Compare computed ¹³C NMR chemical shifts with experimental data to validate proposed structures .
  • Cocrystallization Studies : Co-crystallize with heavy atoms (e.g., bromine) to enhance X-ray diffraction resolution .

Q. What strategies mitigate off-target effects in biological studies?

  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding specificity to primary targets (e.g., enzymes) vs. secondary targets .
  • Metabolomics : Track metabolic perturbations in cell lines to assess pathway-specific effects .

Q. How to design analogs with improved pharmacokinetic properties?

  • SAR Studies : Modify the methoxy group on the phenyl ring or the pyrrolidine substituent to alter logP and solubility .
  • Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyl) to enhance membrane permeability .
  • In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Discrepancies observed in bioactivity between in vitro and in vivo models: How to troubleshoot?

  • Plasma Protein Binding Assays : Evaluate compound sequestration by albumin or lipoproteins using equilibrium dialysis .
  • Metabolite Identification : LC-HRMS identifies rapid hepatic oxidation or glucuronidation pathways .
  • Tissue Distribution Studies : Radiolabeled compound tracking (e.g., ¹⁴C) quantifies accumulation in target organs .

Q. Conflicting crystallographic data between independent studies: What causes this?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters unit cell parameters .
  • Solvent of Crystallization : Residual solvent molecules (e.g., DMSO) occupying lattice sites can distort bond angles .
  • Refinement Protocols : SHELXL parameter adjustments (e.g., thermal displacement models) impact final coordinates .

Methodological Resources

Q. Recommended software for structural refinement and dynamics simulations?

  • SHELX Suite : Industry standard for small-molecule crystallography; SHELXL refines anisotropic displacement parameters .
  • GROMACS/AMBER : For molecular dynamics simulations of ligand-receptor interactions .
  • Gaussian 16 : DFT calculations to predict electronic properties and reaction mechanisms .

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